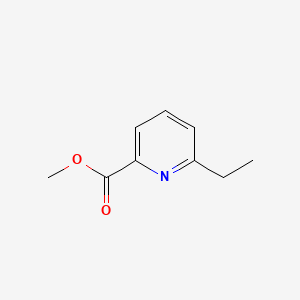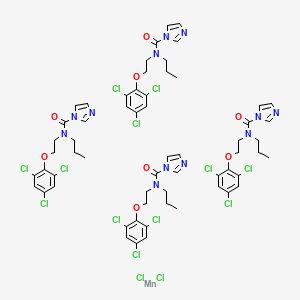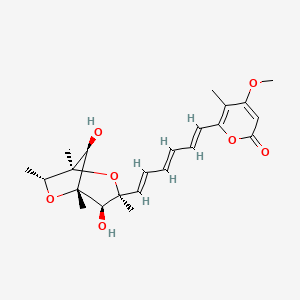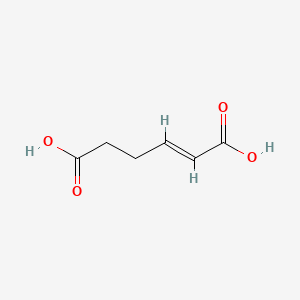
Bissecotanapartholide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bissecotanapartholide is a natural product found in Artemisia xanthochroa and Artemisia rutifolia with data available.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Properties
Bismuth Oxide Aqueous Colloidal Nanoparticles in Medicine
Bismuth oxide aqueous colloidal nanoparticles have displayed significant antimicrobial and antifungal properties. Specifically, these nanoparticles have been found to inhibit Candida albicans growth and biofilm formation, showcasing a higher efficacy than some conventional oral antiseptics and commercial antifungal agents. These nanoparticles offer a promising avenue for incorporating fungicidal agents into oral antiseptics, addressing the growing concern of antimicrobial resistance (Hernandez-Delgadillo et al., 2013).
Zerovalent Bismuth Nanoparticles in Dentistry
The antibacterial properties of zerovalent bismuth nanoparticles against oral bacteria, particularly Streptococcus mutans, have been studied. These nanoparticles have shown a considerable 69% antimicrobial activity against Streptococcus mutans growth and a complete inhibition of biofilm formation. This suggests their potential use as an antimicrobial agent in oral antiseptic preparations (Hernandez-Delgadillo et al., 2012).
Cancer Treatment and Radiotherapy
Bismuth Compounds in Cancer Treatment
Bismuth-based compounds have shown promise in cancer chemo- and radiotherapy. Notably, bismuth complexes with specific ligands have demonstrated the ability to inhibit the growth and proliferation of various cancer types, including breast, colon, ovarian, and lung cancers. Moreover, the application of bismuth-based nanoparticles for radiosensitization presents a potential avenue for enhancing therapeutic efficacy in advanced radiotherapy. However, challenges persist in the use of bismuth radionuclides in targeted radioimmunotherapy, particularly concerning the selection of adequate radionuclides, targeting vectors, and managing the toxicity of recoil daughters (Kowalik et al., 2019).
Eigenschaften
CAS-Nummer |
102907-31-3 |
|---|---|
Produktname |
Bissecotanapartholide |
Molekularformel |
C15H18O5 |
Molekulargewicht |
278.304 |
IUPAC-Name |
(E)-1-[(2S,3S)-4-methylidene-5-oxo-3-(3-oxobutyl)oxolan-2-yl]hex-3-ene-2,5-dione |
InChI |
InChI=1S/C15H18O5/c1-9(16)4-6-12(18)8-14-13(7-5-10(2)17)11(3)15(19)20-14/h4,6,13-14H,3,5,7-8H2,1-2H3/b6-4+/t13-,14-/m0/s1 |
InChI-Schlüssel |
VNOAOFGIURPXMV-HHAVJRIZSA-N |
SMILES |
CC(=O)CCC1C(OC(=O)C1=C)CC(=O)C=CC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,5-Dimethyl-1-oxa-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B566436.png)

![4-Amino-6-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566440.png)
![4-Hexen-2-one, 3-methyl-, [S-(E)]- (9CI)](/img/no-structure.png)


![4-[(3-Aminopropyl)amino]benzoic acid](/img/structure/B566445.png)




